REACTION_CXSMILES
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[Cl-:1].[Cl-].[Cl-].[Cl-].[Hf+4:5].[Li][Li].[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=CC=1>>[CH2:12]1[C-:11]=[CH:14][CH:8]=[CH:13]1.[CH2:12]1[C-:11]=[CH:14][CH:8]=[CH:13]1.[Cl-:1].[Cl-:1].[Hf+4:5] |f:0.1.2.3.4,7.8.9.10.11|
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Name
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Quantity
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1.81 g
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Type
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reactant
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Smiles
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[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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is stirred for a further 2 days in order
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the reaction
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Type
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FILTRATION
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Details
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Insoluble constituents are then filtered off via a frit
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Type
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CUSTOM
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Details
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the orange-red filtrate is evaporated to dryness on an oil pump
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Type
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ADDITION
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Details
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30 ml of pentane are added to the orange-red residue
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Type
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STIRRING
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Details
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the mixture is stirred vigorously overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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Removal of the solvent in vacuo
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Reaction Time |
2 d |
Name
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|
Type
|
product
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Smiles
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C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4]
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Name
|
|
Type
|
product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |